
4,4'-Dipentanoyloxydiphenyldiacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dipentanoyloxydiphenyldiacetylene is an organic compound with the molecular formula C26H26O4 and a molecular weight of 402.4822 This compound is characterized by its unique structure, which includes two ester groups and a diacetylene linkage between two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene typically involves the esterification of 4,4’-dihydroxybiphenyl with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 4,4’-Dipentanoyloxydiphenyldiacetylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dipentanoyloxydiphenyldiacetylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
4,4’-Dipentanoyloxydiphenyldiacetylene has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic treatments.
Wirkmechanismus
The mechanism of action of 4,4’-Dipentanoyloxydiphenyldiacetylene involves its interaction with specific molecular targets and pathways. The ester groups and diacetylene linkage play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions, which contribute to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene, known for its use in liquid crystal displays.
4,4’-Dinitrodiphenyl Ether: Another biphenyl derivative with applications in the production of dyes and polymers.
4,4’-Dicarboxydiphenyl Ether: Used in the synthesis of polyimides and other high-performance polymers.
Uniqueness
4,4’-Dipentanoyloxydiphenyldiacetylene is unique due to its diacetylene linkage and ester groups, which impart distinct chemical and physical properties. These features make it valuable in the development of advanced materials and its potential bioactivity .
Eigenschaften
CAS-Nummer |
71332-83-7 |
|---|---|
Molekularformel |
C26H26O4 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[4-[4-(4-pentanoyloxyphenyl)buta-1,3-diynyl]phenyl] pentanoate |
InChI |
InChI=1S/C26H26O4/c1-3-5-11-25(27)29-23-17-13-21(14-18-23)9-7-8-10-22-15-19-24(20-16-22)30-26(28)12-6-4-2/h13-20H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
OVPLFIJMKWNQRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


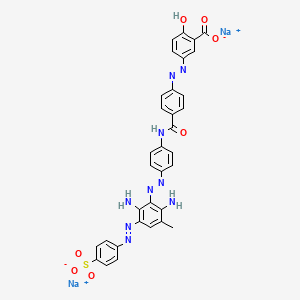
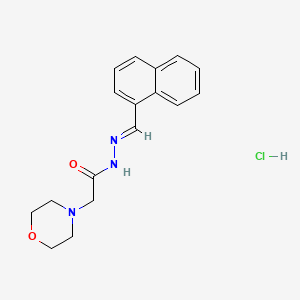
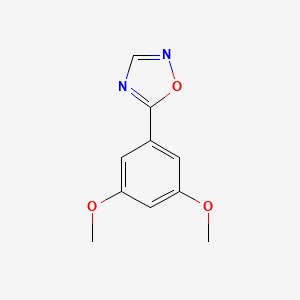
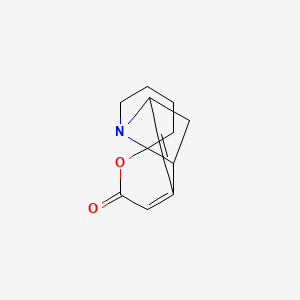
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
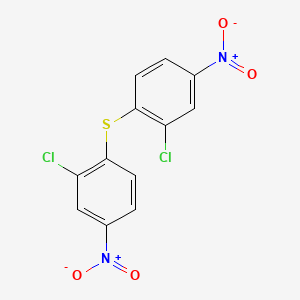
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
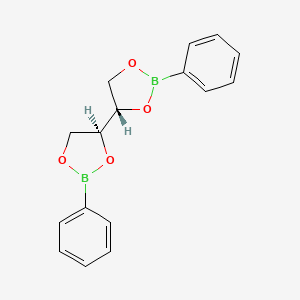
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
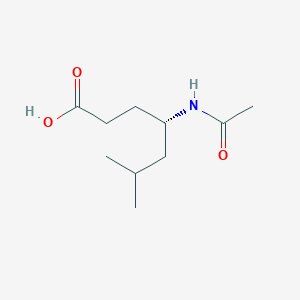


![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
